Acidic Deprotection Selectivity: DEIPS Ethers Cleaved While TBS Ethers Remain Intact
DEIPS ethers can be distinguished from TBS, TES, THP groups and 2-deoxy glycosides with high selectivity in removal under mild acidic conditions. In direct comparative experiments, DEIPS ethers underwent complete cleavage while TBS ethers remained intact under identical acidic treatment conditions [1]. This orthogonal cleavage window is attributed to the intermediate steric bulk of DEIPS relative to TBS and the electronic contribution of the isopropyl substituent.
| Evidence Dimension | Acidic deprotection selectivity and relative lability |
|---|---|
| Target Compound Data | Complete cleavage under mild acidic conditions |
| Comparator Or Baseline | TBS (t-butyldimethylsilyl): intact (no cleavage) under identical mild acidic conditions; TES (triethylsilyl), THP (tetrahydropyranyl), and 2-deoxy glycoside: distinguishable with high selectivity |
| Quantified Difference | Qualitative orthogonal distinction established—DEIPS removed selectively while TBS remains fully intact |
| Conditions | Mild acidic conditions; room temperature; experimental system as characterized in Tetrahedron Letters 1989 |
Why This Matters
Procurement of DEIPS-Cl enables synthetic sequences requiring sequential deprotection where TBS ethers must persist through an acidic step that removes DEIPS—a capability unavailable with TBS-Cl or TES-Cl alone.
- [1] Toshima K, Mukaiyama S, Kinoshita M, Tatsuta K. The diethylisopropylsilyl group: A new protecting group for alcohols. Tetrahedron Letters. 1989;30(46):6413-6416. View Source
